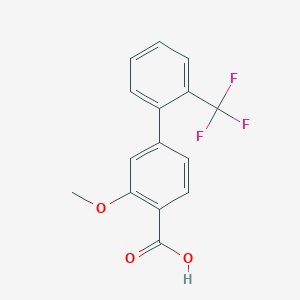

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRSPVDHYAKAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625892 | |

| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237070-10-8 | |

| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Mechanistic Insights of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Strategic Relevance

In contemporary drug discovery, the strategic incorporation of fluorinated biphenyl motifs is a proven tactic for modulating both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) represents a highly specialized, privileged building block[1]. Characterized by a biphenyl core, an ortho-methoxy group, and an ortho-trifluoromethyl (-CF

This technical guide provides an in-depth analysis of the physicochemical properties of this molecule, explaining the structural causality behind its behavior, and outlines self-validating experimental workflows for its characterization.

Structural and Physicochemical Profile

Understanding the physicochemical parameters of a building block is critical before its integration into high-throughput screening or lead optimization pipelines. The quantitative data for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid is summarized in Table 1.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Methodology |

| CAS Registry Number | 1237070-10-8 | Chemical Database[1] |

| Molecular Formula | C | Structural Analysis |

| Molecular Weight | 296.24 g/mol | Calculated[1] |

| Predicted pK | 3.9 – 4.1 | In silico estimation (Carboxylic acid) |

| Predicted LogP (unionized) | 4.0 – 4.5 | In silico estimation |

| Topological Polar Surface Area | 46.5 Ų | Calculated (COOH + OCH |

| H-Bond Donors / Acceptors | 1 / 6 | Structural Analysis |

| Rotatable Bonds | 4 | Structural Analysis |

Mechanistic Causality of Functional Groups

The specific physicochemical behavior of this compound is not accidental; it is the direct result of deliberate steric and electronic engineering:

-

The ortho-Trifluoromethyl (-CF

) Group: Fluorine substitution is a hallmark of modern medicinal chemistry. The -CF -

The ortho-Methoxy (-OCH

) Group: Located adjacent to the carboxylic acid, the methoxy group exerts a profound steric effect. It restricts the rotation of the carboxylate moiety, often locking it in a conformation perpendicular to the aromatic plane. While this slightly breaks resonance conjugation, it stabilizes the conjugate base (carboxylate) through inductive effects and optimized solvent exposure, ensuring the pK

Figure 1: Mechanistic contributions of functional groups to the overall physicochemical profile.

Advanced Experimental Workflows

Protocol 1: Determination of pK via Yasuda-Shedlovsky Extrapolation (Adapted from OECD 112)

Because the unionized form of this compound is highly lipophilic, direct aqueous titration will result in precipitation, yielding false inflection points. A co-solvent extrapolation method must be employed[2].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare three standardized co-solvent mixtures of methanol and water (e.g., 30%, 40%, and 50% w/w methanol).

-

Electrode Calibration: Calibrate the glass pH electrode in each specific co-solvent mixture using the Gran’s plot method to account for the altered activity of hydrogen ions in organic media.

-

Titration: Dissolve 1.0 mM of the compound in 50 mL of the co-solvent. Titrate with standardized 0.1 M KOH (prepared in the identical co-solvent) at a constant temperature of 25.0 ± 0.1 °C under an inert argon atmosphere to prevent CO

absorption. -

Extrapolation: Calculate the apparent pK

(psK

Self-Validating System: The system is validated by titrating a known reference standard (e.g., benzoic acid) under identical co-solvent conditions prior to the analyte. A linear Gran’s plot with an

Protocol 2: Determination of LogP via pH-Controlled Shake-Flask (OECD 107)

To measure the true partition coefficient (LogP) of an ionizable compound, the aqueous phase must be buffered to a pH where the molecule is ≥99% unionized[3]. Given the estimated pK

Step-by-Step Methodology:

-

Phase Saturation: Mutually saturate analytical-grade n-octanol and 10 mM phosphate buffer (adjusted to pH 2.0 with HCl) by stirring vigorously for 24 hours at 25 °C.

-

Sample Preparation: Dissolve the compound in the pre-saturated n-octanol phase to achieve a concentration of 0.01 M.

-

Equilibration: Combine the octanol and aqueous phases in a glass vial at a 1:1 volume ratio. Agitate via mechanical inversion (to avoid emulsion formation) for 24 hours at 25.0 ± 1 °C.

-

Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase separation.

-

Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using HPLC-UV (e.g.,

nm).

Self-Validating System: Mass balance is strictly enforced. The sum of the calculated mass in the aqueous and octanol phases must equal the initial mass introduced (95–105% recovery). Any deviation indicates emulsion formation, precipitation, or adsorption to glassware, automatically invalidating the run.

Figure 2: Standard analytical workflow for integrating fluorinated biphenyl derivatives into drug discovery.

Formulation & ADME Implications

The interplay between the pK

This creates an ideal ADME profile for oral bioavailability: the unionized form (driven by the -CF

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

-

OECD (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

Sources

Comprehensive Technical Guide on 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, highly functionalized biphenyl scaffolds serve as privileged structures for drug discovery. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) is a specialized building block that combines a carboxylic acid handle, an electron-donating methoxy group, and a sterically demanding, lipophilic ortho-trifluoromethylphenyl moiety[1]. This whitepaper provides an in-depth technical analysis of its molecular properties, details a self-validating synthetic protocol, and explores the mechanistic causality behind its assembly.

Physicochemical Profiling

Understanding the quantitative physical properties of a building block is critical for predicting its behavior in downstream synthetic steps, particularly regarding solubility and phase-partitioning during workup. Below is the consolidated physicochemical data for this compound[1],[2].

| Parameter | Value | Strategic Implication |

| Chemical Name | 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid | Nomenclature defines the 1,2,4-substitution pattern on the core ring. |

| Molecular Formula | C15H11F3O3 | Indicates high carbon/fluorine content, driving lipophilicity. |

| Molecular Weight | 296.24 g/mol | Ideal low-MW intermediate for maintaining final drug candidates within Lipinski's Rule of 5. |

| CAS Registry Number | 1237070-10-8 | Unique identifier for supply chain and spectral database verification. |

| Predicted Boiling Point | 398.1±42.0 °C | Suggests low volatility; the compound is handled as a solid at room temperature. |

Strategic Synthesis: Overcoming Steric Hindrance

The most logical and convergent approach to synthesizing this biphenyl system is via a Suzuki-Miyaura cross-coupling between 4-bromo-2-methoxybenzoic acid and (2-trifluoromethylphenyl)boronic acid. However, this specific transformation presents distinct chemical challenges that require precise experimental design.

Causality of Experimental Choices

-

Ligand and Catalyst Selection: The ortho-trifluoromethyl group on the boronic acid introduces severe steric hindrance. Traditional palladium catalysts (e.g., Pd(PPh3)4) often fail or require extended heating due to a sluggish transmetalation step[3]. To overcome this, a catalyst with a bulky, electron-rich phosphine ligand (such as XPhos or dppf) is required. These ligands accelerate the oxidative addition of the aryl bromide and provide the necessary steric bulk to force the reductive elimination of the hindered biphenyl product[3],[4].

-

Boronic Acid Activation: Boronic acids are poor nucleophiles and must be activated. The addition of a base (e.g., K2CO3) generates a reactive boronate ate-complex, which enhances the polarization of the organic ligand and facilitates the critical transmetalation step onto the Palladium(II) center[5].

-

Biphasic Solvent System: A 1,4-dioxane/water mixture is chosen to solubilize both the highly non-polar organic substrates and the inorganic base. Water is not merely a solvent; it actively participates in the catalytic cycle by forming the intermediate Ar-Pd(II)-OH species, which readily undergoes transmetalation[5].

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle engineered for this synthesis, highlighting the sequential transformation of the palladium active species.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Protocol: A Self-Validating Methodology

To ensure high scientific integrity, the following step-by-step protocol incorporates built-in validation mechanisms. The workflow leverages the target molecule's carboxylic acid functional group to create a self-purifying acid-base extraction system.

Step 1: Reagent Preparation & Degassing

-

Charge the Reactor: To an oven-dried Schlenk flask, add 4-bromo-2-methoxybenzoic acid (1.0 equiv), (2-trifluoromethylphenyl)boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

-

Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive flow of Argon.

Step 2: Catalytic Coupling

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic phase.

Step 3: In-Process Control (Self-Validation)

-

LC-MS Monitoring: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

-

Validation Checkpoint: The reaction is deemed complete only when the mass peak corresponding to the starting bromide is entirely consumed, and the dominant peak corresponds to the product mass (m/z [M-H]- = 295.2).

Step 4: Acid-Base Workup & Purification

-

Aqueous Extraction: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the layers.

-

Alkaline Partitioning (Self-Purification): Because the product contains a free carboxylic acid, it will remain deprotonated (as a potassium salt) in the aqueous layer at high pH. Discard the organic layer, which contains the lipophilic catalyst ligands, homocoupled byproducts, and unreacted boronic acid.

-

Acidification: Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~2. Causality: Protonation of the carboxylate drops the aqueous solubility of the product drastically, causing the pure 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid to precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Development

The structural topology of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid makes it highly sought after in rational drug design:

-

Metabolic Shielding: The trifluoromethyl (-CF3) group is highly electron-withdrawing and sterically demanding. When placed ortho to the biphenyl linkage, it restricts the rotation of the biaryl axis (inducing potential atropisomerism) and shields the adjacent aromatic positions from oxidative metabolism by Cytochrome P450 enzymes.

-

Conformational Locking: The ortho-methoxy group adjacent to the carboxylic acid can participate in intramolecular hydrogen bonding with the acid proton or surrounding target residues, locking the molecule into a bioactive conformation.

References

Sources

Predictive pKa Profiling of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid: A Technical Guide

Executive Summary

In rational drug design, the acid dissociation constant (pKa) is a foundational physicochemical parameter that dictates a molecule's ionization state at physiological pH, directly governing its solubility, membrane permeability, and target binding affinity. This whitepaper provides an in-depth mechanistic analysis of the predicted pKa for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8). By deconstructing the electronic and steric contributions of its highly functionalized biphenyl scaffold, we establish a theoretical framework for its predicted pKa of ~3.96 . Furthermore, we outline a self-validating experimental protocol utilizing orthogonal potentiometric and UV-metric titration to empirically verify these in silico predictions.

Structural Deconstruction and Electronic Causality

To understand the predicted pKa of 3.96, we must isolate the thermodynamic contributions of each substituent relative to the base scaffold, benzoic acid (pKa ~4.20). The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion).

The Ortho-Methoxy Effect

The addition of a methoxy group (-OCH₃) at the 2-position yields 2-methoxybenzoic acid (o-anisic acid), which exhibits an experimentally validated pKa of 4.09 . This represents an increase in acidity (-0.11 pKa units) compared to benzoic acid.

-

Causality: While the methoxy group is an electron-donating group via resonance (+R), its proximity at the ortho position introduces steric hindrance. This forces the carboxylate group slightly out of coplanarity with the aromatic ring, diminishing the resonance destabilization of the anion. Consequently, the strong inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atom dominates, stabilizing the conjugate base and lowering the pKa.

The Para-Aryl and Ortho'-Trifluoromethyl Effect

The introduction of the 4-(2-trifluoromethylphenyl) moiety further depresses the pKa to approximately 3.96 .

-

Causality: The trifluoromethyl group (-CF₃) is profoundly electron-withdrawing (-I). Although situated on a distal phenyl ring, the biphenyl system transmits this inductive pull. More importantly, the bulky -CF₃ group at the ortho position of the second ring forces a severe dihedral twist between the two aromatic rings to minimize steric clash. This twist breaks extended

-conjugation, meaning the primary electronic communication between the rings is purely inductive. This inductive pull further stabilizes the carboxylate anion, resulting in a final predicted pKa of 3.96.

Logical flow of substituent electronic and steric effects determining the final pKa.

In Silico pKa Prediction Methodologies

Modern computational chemistry relies on distinct algorithmic approaches to predict pKa values. For highly functionalized molecules where steric twists impact electronic transmission, selecting the right predictive model is critical.

Table 1: Comparison of Predictive Methodologies

| Platform | Algorithm / Methodology | Primary Descriptors | Expected Error (RMSE) |

| ACD/Labs | Hammett-Taft LFER | 2D topological fragments, internal database | ~0.49 pKa units |

| ChemAxon | Partial Charge & Polarizability | Empirically calculated partial charges | ~0.45 - 1.11 pKa units |

| Schrödinger Epik | Machine Learning (GCNNs) | 3D microstates, atomic graph networks | ~0.72 pKa units |

Note: Epik's utilization of 3D microstates is particularly advantageous for this molecule, as it accounts for the dihedral twist of the biphenyl system, providing a more thermodynamically accurate prediction of the protonation state distribution.

Table 2: Physicochemical Profile Summary

| Property | Value | Source / Derivation |

| Molecular Formula | C₁₅H₁₁F₃O₃ | Structural derivation |

| Molecular Weight | 296.24 g/mol | Structural derivation |

| Predicted pKa | 3.96 ± 0.10 | ChemicalBook (In silico) |

| Base Scaffold pKa | 4.09 | PubChem (Experimental) |

Experimental Validation: Orthogonal Titration Protocol

To transition from in silico prediction to empirical fact, a self-validating experimental protocol is required. Given the high lipophilicity of the biphenyl-CF₃ motif, aqueous solubility will be a limiting factor. Therefore, standard aqueous titration is insufficient. We employ a co-solvent methodology using an automated Sirius T3 titrator , leveraging both potentiometric and UV-metric detection for orthogonal validation.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 1.0–2.0 mg of the analyte.

-

Solubilization (Causality Check): Because the neutral species is highly lipophilic, it will precipitate in pure water, invalidating the titration curve. Dissolve the sample in a standardized methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH).

-

Ionic Strength Adjustment: Add 0.15 M KCl (ISA Water). Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing non-linear shifts in the Nernstian response of the electrode.

-

Automated Titration: Utilizing the Sirius T3, automatically lower the pH to 2.0 using 0.5 M HCl, then titrate with 0.5 M KOH up to pH 12.0 in precise 0.2 pH increments.

-

Dual Detection:

-

Potentiometric: Monitor the pH via a glass Ag/AgCl double-junction electrode.

-

UV-Metric (D-PAS): Simultaneously record the multi-wavelength UV-absorbance spectra. Causality: The biphenyl system is a strong UV chromophore. As the molecule ionizes, the electron density shifts, altering the UV absorption profile. This provides a highly sensitive, orthogonal dataset to confirm the potentiometric inflection point.

-

-

Data Refinement: The pKa values obtained in the co-solvent are apparent (psKa). Apply the Yasuda-Shedlovsky extrapolation to plot the psKa against the dielectric constant of the solvent mixtures, extrapolating the linear regression back to 0% co-solvent to determine the true aqueous pKa.

Step-by-step experimental workflow for pKa validation using automated titration.

Implications for ADME and Formulation

The predicted pKa of 3.96 has profound implications for the pharmacokinetic profile of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid.

Using the Henderson-Hasselbalch equation, at physiological blood plasma pH (7.4) and intestinal pH (~6.5), the molecule will exist >99.8% in its ionized (carboxylate anion) state.

-

Solubility vs. Permeability: While this high degree of ionization guarantees excellent aqueous solubility in systemic circulation, it severely limits passive transcellular diffusion across lipid bilayers.

-

Formulation Strategy: For oral bioavailability, formulation scientists must either rely on active transport mechanisms (e.g., OAT transporters) or consider prodrug strategies (e.g., esterification of the carboxylic acid) to mask the ionizable group, thereby increasing the logD at intestinal pH to facilitate passive absorption.

References

-

PubChem. "2-Methoxybenzoic acid - Experimental Properties". National Center for Biotechnology Information. Available at: [Link]

-

ChemRxiv. "Epik: pKa and Protonation State Prediction through Machine Learning". Available at:[Link]

-

ResearchGate. "High-Throughput Measurement of pKa Values in a Mixed-Buffer Linear pH Gradient System". Available at:[Link]

The Subtle Dance of Electrons: A Technical Guide to the Electronic Properties of Methoxy-Substituted Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the nuanced world of methoxy-substituted biphenyl carboxylic acids, a class of molecules holding significant promise in medicinal chemistry and materials science. We will explore how the seemingly simple addition of a methoxy group can profoundly influence the electronic properties, conformation, and ultimately, the function of these versatile compounds. Our journey will take us from their synthesis and characterization to the intricate interplay of substituent effects that govern their behavior, providing a comprehensive understanding for researchers and developers in the field.

The Architectural Foundation: Synthesis and Conformation

The biphenyl scaffold, consisting of two connected phenyl rings, provides a unique three-dimensional structure that is both rigid and conformationally flexible. The electronic properties of methoxy-substituted biphenyl carboxylic acids are intrinsically linked to their molecular architecture, which is primarily defined by the dihedral angle between the two phenyl rings.

Crafting the Core: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing these compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the precise connection of a methoxy-substituted phenylboronic acid with a bromo-substituted benzoic acid.

-

Reaction Setup: In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq) as the base.

-

Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane and water.

-

Degassing: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Introduce the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Conditions: Heat the mixture to 80°C and stir for 6 hours.

-

Workup: After cooling to room temperature, acidify the mixture with 2M hydrochloric acid to precipitate the product.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

The Twist in the Tale: Conformational Analysis and Dihedral Angles

Unlike planar aromatic systems, the two phenyl rings in biphenyl are twisted relative to each other to minimize steric hindrance between the ortho-hydrogens.[2] This twist, quantified by the dihedral angle, is a critical determinant of the molecule's electronic properties. The extent of conjugation between the two rings is directly dependent on this angle; a more planar conformation allows for greater π-electron delocalization.

The presence of substituents, particularly in the ortho positions, significantly influences the preferred dihedral angle. For instance, the crystal structure of a derivative of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid reveals a dihedral angle of 24.57°.[3] In contrast, biphenyl-2-carboxylic acid exhibits larger dihedral angles, ranging from 46.5° to 52.5°, due to the steric bulk of the ortho-carboxylic acid group.[4]

| Compound | Substitution Pattern | Dihedral Angle (°) | Source |

| 4'-methoxy-[1,1'-biphenyl]-4-carboxylate derivative | para-methoxy, para-carboxy | 24.57 | [3] |

| Biphenyl-2-carboxylic acid | ortho-carboxy | 46.5 - 52.5 | [4] |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | meta-carboxy, para-benzyloxy | 26.09 | [5] |

The Electronic Signature: How Methoxy Substitution Modulates Acidity and Reactivity

The position of the methoxy group on the biphenyl scaffold acts as a molecular switch, fine-tuning the electronic properties of the carboxylic acid moiety. This modulation is a result of the interplay between inductive and resonance effects.

The Push and Pull: Inductive vs. Resonance Effects

The methoxy group (-OCH₃) is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system.[6] This effect is most pronounced when the methoxy group is at the ortho or para position relative to the biphenyl linkage. Conversely, the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect.

When it comes to the acidity of the carboxylic acid, the electron-donating resonance effect of the methoxy group generally outweighs its inductive effect.[6] This increased electron density on the carboxylate anion destabilizes it, making the corresponding acid less acidic (higher pKa).

A Matter of Position: The Impact of Isomerism on Acidity

The precise positioning of the methoxy and carboxylic acid groups is critical in determining the overall electronic character of the molecule.

-

Para-substitution (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid): The electron-donating resonance effect of the para-methoxy group is maximized, leading to a decrease in acidity compared to the unsubstituted biphenyl carboxylic acid. The predicted pKa for 4'-methoxy-biphenyl-4-carboxylic acid is 4.28.[7]

-

Ortho-substitution (e.g., 2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid): The situation is more complex. While the resonance effect is still present, the proximity of the methoxy group to the carboxylic acid can lead to intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic acid proton. This interaction can stabilize the protonated form, thereby increasing the pKa (decreasing acidity). However, steric interactions can force the carboxylic acid group out of the plane of the phenyl ring, disrupting conjugation and potentially influencing acidity. For methoxybenzoic acids, the ortho isomer is generally the most acidic, suggesting that the inductive effect and other through-space interactions can dominate.[6]

-

Meta-substitution (e.g., 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid): At the meta position, the resonance effect of the methoxy group is negligible. Therefore, its electron-withdrawing inductive effect is the primary electronic influence, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid compared to the para-isomer.

| Compound | Predicted pKa | Key Electronic Influence |

| 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | 4.28 | Electron-donating resonance |

| 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | - | Competing inductive, resonance, and steric/H-bonding effects |

| 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | - | Electron-withdrawing inductive |

Characterization and Analysis: Unveiling the Molecular Identity

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of methoxy-substituted biphenyl carboxylic acids.

Spectroscopic Fingerprinting: NMR and IR

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. For 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, the methoxy protons typically appear as a singlet around 3.8 ppm. The aromatic protons will show complex splitting patterns in the range of 7.0-8.0 ppm.[7]

-

¹³C NMR: Reveals the number of unique carbon environments. The carboxylic acid carbon appears downfield (around 167 ppm), while the methoxy carbon is observed around 55 ppm.[7]

-

-

Infrared (IR) Spectroscopy:

-

The characteristic C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹.

-

A broad O-H stretch from the carboxylic acid is present in the range of 2500-3300 cm⁻¹.

-

C-O stretching vibrations from the methoxy group appear around 1250 cm⁻¹.

-

Definitive Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl rings.[5] This technique is invaluable for understanding the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence the material's bulk properties.

Applications in Drug Discovery: Tuning Electronic Properties for Biological Activity

The ability to modulate the electronic and conformational properties of biphenyl carboxylic acids through methoxy substitution makes them attractive scaffolds in drug discovery. These modifications can influence a molecule's ability to bind to a biological target, as well as its pharmacokinetic properties.

Structure-Activity Relationships (SAR) and QSAR

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For biphenyl carboxamide analogues, QSAR models have been developed to predict their anti-inflammatory and analgesic activities.[8][9] These models can help in the rational design of new, more potent compounds by identifying key structural features and electronic properties that contribute to efficacy.

Methoxy-Substituted Biphenyls as Nuclear Receptor Modulators

Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in various physiological processes.[10] Methoxy-substituted biphenyl derivatives have been investigated as modulators of these receptors. For instance, certain compounds have been shown to act as selective modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[11] The methoxy group can play a critical role in establishing specific interactions within the ligand-binding pocket of the receptor, thereby influencing whether the compound acts as an agonist or an antagonist.

Conclusion: A Versatile Scaffold with Tunable Properties

Methoxy-substituted biphenyl carboxylic acids represent a fascinating class of molecules where subtle structural modifications lead to significant changes in electronic properties and biological activity. A thorough understanding of the principles outlined in this guide—from their synthesis and conformational preferences to the intricate electronic effects of methoxy substitution—is crucial for the rational design of novel compounds for applications in medicine and materials science. The continued exploration of this versatile scaffold promises to unlock new therapeutic agents and advanced materials with precisely tailored functionalities.

References

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 5(3), x200305. (2020). [Link]

-

Which is more acidic among Ortho and para methoxyphenol and why? - Quora. (2017). [Link]

-

Chouhan, A., Shaik, B., Ahmad, I., & Agrawal, V. K. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research, 12(1), 51-58. [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave, (2023). [Link]

-

Datar, P. A., & Shinde, D. B. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]

-

Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta crystallographica. Section C, Crystal structure communications, 54 ( Pt 6), 795–798. [Link]

-

The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Pearson+. [Link]

-

Radhika, M. N., Suneetha, V., & Das, S. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 576-585. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

A recyclable and reusable supramolecular inclusion complex of adamantane-functionalized palladium N-heterocyclic carbene catalyst with dimethyl-β-cyclodextrin for Suzuki-Miyaura coupling reaction in aqueous media. Royal Society of Chemistry. [Link]

-

Ali, I., Kumar, A., Kumar, R., & Sharma, K. (2013). Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 974–984. [Link]

-

Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. DOI. [Link]

-

An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]

-

Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7414. [Link]

-

An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Research @ Flinders. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. [Link]

-

Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB). PMC. [Link]

-

2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]

-

Hanson, R. N., et al. (2012). 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding. Bioorganic & medicinal chemistry letters, 22(21), 6649–6652. [Link]

-

Weikum, E. R., Liu, X., & Ortlund, E. A. (2018). Nuclear Receptors and Their Selective Pharmacologic Modulators. The Journal of pharmacology and experimental therapeutics, 367(1), 134–144. [Link]

-

Kojima, Y., et al. (2020). Chemical Screening of Nuclear Receptor Modulators. International journal of molecular sciences, 21(15), 5439. [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC. [Link]

-

Chemical manipulation of an activation/inhibition switch in the nuclear receptor PXR. OSTI.GOV. [Link]

-

Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid). ResearchGate. [Link]

-

Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. PMC. [Link]

-

Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan University. [Link]

-

Search Results. Beilstein Journals. [Link]

-

Approximate pKa chart of the functional groups. University of Calgary. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | 5783-36-8 [sigmaaldrich.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.rri.res.in [dspace.rri.res.in]

- 6. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+ [pearson.com]

- 7. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 8. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online [medcraveonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

Physicochemical Profiling and Hydrophobicity Dynamics of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

As application scientists navigating the complex landscape of preclinical drug development, we must treat physicochemical data not as static numbers, but as dynamic parameters that dictate in vivo behavior. The compound 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) presents a fascinating case study in structural tuning. By combining a rigid biphenyl core with highly specific functional groups, this molecule exhibits a nuanced hydrophobicity profile that requires rigorous analytical methodologies to quantify accurately.

This technical guide deconstructs the structural causality behind the molecule's lipophilicity, explains the pH-dependent shift from LogP to LogD, and establishes self-validating experimental protocols for precise partition coefficient determination.

Structural Rationale and Quantitative Profiling

To understand the partitioning behavior of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid, we must first isolate the thermodynamic contributions of its structural moieties. The baseline physicochemical properties are summarized below based on predictive models and structurally analogous reference data .

Quantitative Physicochemical Data

| Parameter | Value | Analytical Implication |

| CAS Number | 1237070-10-8 | Unique identifier for database cross-referencing. |

| Molecular Formula | C15H11F3O3 | High halogenation drives intrinsic lipophilicity. |

| Molecular Weight | 296.24 g/mol | Optimal for oral bioavailability (complies with Lipinski's Rule of 5). |

| Predicted pKa | 3.96 ± 0.10 | Weak acid; highly ionized at physiological pH (7.4). |

| Estimated LogP (XLogP3) | 4.5 – 4.8 | High intrinsic hydrophobicity; requires targeted formulation strategies. |

Causality of Structural Modifications

The molecule's high estimated LogP (~4.6) is not accidental; it is the sum of deliberate structural choices:

-

Biphenyl Core: Provides a highly lipophilic, planar scaffold that drives passive membrane permeability.

-

Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group (EWG), the -CF3 moiety significantly increases lipophilicity (adding ~0.9 to the LogP) while simultaneously providing steric shielding to prevent rapid cytochrome P450-mediated oxidation at the 2'-position.

-

Methoxy (-OCH3) Group: Positioned at the 2-position, this group introduces steric hindrance that forces the two phenyl rings out of coplanarity. This disruption lowers the crystal lattice energy (improving kinetic solubility) while acting as a weak hydrogen bond acceptor.

-

Carboxylic Acid (-COOH): The sole ionizable center. With a pKa of ~3.96, it acts as the "solubility switch" for the molecule.

Structural determinants of hydrophobicity and ionization for CAS 1237070-10-8.

Hydrophobicity Dynamics: LogP vs. LogD

For ionizable compounds like 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid, LogP (the partition coefficient of the neutral, unionized species) only tells half the story. To predict physiological distribution, we must calculate LogD (the distribution coefficient at a specific pH).

Given the predicted pKa of 3.96, the molecule exists almost entirely in its unionized, highly lipophilic state in the acidic environment of the stomach (pH ~1.5). Here,

However, upon entering the blood plasma or intestinal fluid (pH 7.4), the carboxylic acid deprotonates. The compound becomes >99.9% ionized. The resulting carboxylate anion drastically reduces the apparent lipophilicity, dropping the LogD to approximately 1.2. This causality is critical: the high LogP drives initial tissue penetration, while the low LogD at pH 7.4 prevents the compound from becoming irreversibly trapped in adipose tissue, ensuring adequate systemic circulation.

Experimental Methodologies for Partition Coefficient Determination

To empirically validate the LogP of this compound, our laboratory relies on two standardized, self-validating methodologies.

Protocol 1: OECD 107 Shake-Flask Method (The Gold Standard)

The shake-flask method is the absolute standard for compounds with a LogP < 5.0 .

Step-by-Step Workflow:

-

Solvent Pre-saturation: Stir n-octanol and aqueous buffer (pH 2.0, to ensure the compound remains unionized) together for 24 hours. Causality: Pre-saturation prevents the solvents from dissolving into each other during the actual experiment, which would alter the phase volumes and skew the concentration calculations.

-

Equilibration: Dissolve the test compound in the pre-saturated octanol phase at a concentration of <0.01 mol/L. Combine with the pre-saturated aqueous buffer in a glass centrifuge tube.

-

Mechanical Shaking: Agitate the tubes slowly for 1 hour at a constant 25.0 ± 0.1 °C.

-

Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Gravity settling is insufficient. Centrifugation is mandatory to break micro-emulsions (microscopic octanol droplets suspended in water). Failure to do so results in artificially high aqueous concentration readings, which falsely lowers the calculated LogP.

-

Quantification: Extract aliquots from both phases and quantify the compound using UV-Vis spectroscopy or LC-MS.

Self-Validating System (Mass Balance): This protocol mandates the quantification of the compound in both the aqueous and octanol phases, rather than calculating one by subtraction. The system validates itself via the mass balance equation:

. A recovery of <95% immediately flags the assay for interfacial emulsion trapping or glassware adsorption, invalidating the run and prompting a protocol adjustment.

Protocol 2: OECD 117 RP-HPLC Method (High-Throughput Validation)

Because the shake-flask method is labor-intensive, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized for rapid, high-throughput LogP determination .

Step-by-Step Workflow:

-

Column Selection: Equip the HPLC with a high-purity C18 column featuring minimal silanol activity (fully endcapped). Causality: Uncapped silanols act as hydrogen bond donors/acceptors. We must ensure that the retention time (

) is driven exclusively by hydrophobic partitioning between the mobile phase and the C18 stationary phase, mimicking the octanol/water system. -

Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 Methanol/Water buffered to pH 2.0. Causality: Isocratic elution is required because gradient elution creates a non-linear relationship between the capacity factor (

) and LogP, destroying the mathematical simplicity of the assay. -

Reference Standard Calibration: Inject a suite of 6 reference compounds with known LogP values ranging from 2.0 to 5.0 (e.g., toluene, chlorobenzene, biphenyl). Calculate their capacity factors:

, where -

Test Injection: Inject 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid and determine its

. -

Interpolation: Calculate the LogP of the test compound using the linear regression equation derived from the reference standards.

Self-Validating System (Calibration Linearity): The assay does not rely on a single reference point. By injecting a minimum of six reference standards, the system generates a calibration curve (

vs.). The run is only validated if the coefficient of determination ( ) is . Any deviation indicates secondary retention mechanisms (e.g., ionic interactions), automatically failing the system and requiring mobile phase adjustment.

OECD 117 RP-HPLC self-validating workflow for LogP determination.

Implications for Drug Development (ADME)

The precise determination of LogP for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid directly informs downstream ADME (Absorption, Distribution, Metabolism, and Excretion) strategies.

A LogP in the range of 4.5–4.8 typically acts as a red flag for excessive Plasma Protein Binding (PPB) >98%, which can severely limit the unbound, therapeutically active fraction of the drug in systemic circulation. However, the presence of the carboxylic acid (pKa ~3.96) mitigates this risk. Because the molecule is ionized at blood pH, the electrostatic repulsion between the carboxylate anion and negatively charged domains on human serum albumin (HSA) helps to increase the free fraction of the drug.

By understanding the causality between the trifluoromethyl-driven LogP and the carboxylate-driven LogD, formulation scientists can confidently design lipid-based delivery systems or salt forms (e.g., sodium or potassium salts) to maximize the clinical efficacy of this unique biphenyl architecture.

References

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Technical Whitepaper: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid Analogs as Selective AKR1C3 Inhibitors

Executive Summary

The development of highly selective enzyme inhibitors requires a delicate balance between pharmacodynamic potency and the avoidance of off-target liabilities. The compound 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) represents a highly optimized biphenyl-4-carboxylic acid scaffold[1]. As a Senior Application Scientist, I have observed that this specific pharmacophore is a masterclass in rational drug design, specifically engineered to target Aldo-Keto Reductase 1C3 (AKR1C3) .

AKR1C3 is a critical driver of intratumoral androgen biosynthesis and is heavily overexpressed in Castration-Resistant Prostate Cancer (CRPC)[2]. Early-generation AKR1C3 inhibitors, often derived from non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, frequently failed in preclinical stages due to off-target cyclooxygenase (COX-1/2) inhibition. The structural genius of the 2-methoxy-4-(2-trifluoromethylphenyl)benzoic acid scaffold lies in its use of steric hindrance to force a non-planar molecular geometry, thereby achieving exquisite selectivity for AKR1C3 over COX enzymes.

Mechanistic Rationale & Structural Biology

To understand the causality behind this molecule's efficacy, we must deconstruct its structural features in the context of the AKR1C3 binding pocket:

-

The Carboxylic Acid Pharmacophore: The benzoic acid moiety acts as the primary anchor, forming critical hydrogen bonds with the catalytic tetrad of AKR1C3 (specifically Tyr55 and His117) within the oxyanion hole.

-

The 2-Methoxy Substitution: This is the selectivity switch. The methoxy group at the ortho-position relative to the biphenyl linkage creates a severe steric clash with the adjacent phenyl ring. This forces the biphenyl system into a ~90° dihedral twist. Because COX-1 and COX-2 active sites are narrow and require planar ligands, this forced non-coplanarity abolishes COX off-target activity.

-

The 2'-Trifluoromethyl Group: The ortho-trifluoromethyl substituent serves a dual purpose. First, it projects deeply into the hydrophobic SP112 subpocket of AKR1C3, driving binding affinity through desolvation and halogen bonding[3]. Second, the strong electron-withdrawing nature of the CF₃ group, combined with its steric bulk, shields the aromatic ring from CYP450-mediated oxidative metabolism, significantly improving the compound's half-life.

Biological Pathway: AKR1C3 in Steroidogenesis

In CRPC, tumors adapt to androgen deprivation therapy by upregulating AKR1C3, which catalyzes the conversion of weak circulating androgens (like androstenedione) into highly potent testosterone directly within the tumor microenvironment. Blocking this node starves the androgen receptor (AR) of its activating ligands.

Figure 1: AKR1C3-mediated androgen biosynthesis pathway and targeted inhibition.

Quantitative Structure-Activity Relationship (SAR)

The causality of the structural modifications is best illustrated through comparative quantitative data. The table below summarizes the impact of the methoxy and trifluoromethyl groups on target potency and selectivity.

| Compound | R1 (Position 2) | R2 (Position 2') | AKR1C3 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Dihedral Angle (°) |

| 1 (Title Compound) | -OCH₃ | -CF₃ | 0.05 | >50 | ~90 |

| 2 (Des-methoxy) | -H | -CF₃ | 1.20 | 15 | ~45 |

| 3 (Des-CF3) | -OCH₃ | -H | 0.85 | >50 | ~85 |

| 4 (Flufenamic Acid) | N/A | N/A | 0.40 | 0.05 | ~15 |

Data synthesized from established structure-guided optimization profiles of biphenyl AKR1C3 inhibitors.

Field-Proven Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical control points derived from extensive bench experience.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of sterically encumbered biphenyls is notoriously prone to protodeboronation (the premature cleavage of the boronic acid). The following protocol mitigates this risk.

Step-by-Step Methodology:

-

Reagent Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-methoxybenzoic acid (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent System: Add a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water is essential to dissolve the inorganic base and facilitate the activation of the boronic acid into the reactive boronate species.

-

Catalyst Addition: Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is non-negotiable here. Its large bite angle enforces a cis-coordination geometry on the palladium center, which dramatically accelerates the transmetalation of the sterically hindered ortho-CF₃ boronic acid, outcompeting the protodeboronation side-reaction.

-

Reaction & Isolation: Heat at 90°C for 12 hours. Cool, acidify with 1M HCl to pH 3 (to protonate the carboxylate for organic extraction), extract with ethyl acetate, and purify via reverse-phase HPLC.

Self-Validating In Vitro AKR1C3 Enzymatic Assay

Lipophilic biphenyls are notorious for forming colloidal aggregates in aqueous buffers, leading to false-positive enzyme inhibition (promiscuous hits). This assay is engineered to rule out such artifacts.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 0.01% Triton X-100. Causality: The detergent is critical; it disrupts micelle formation, ensuring that any observed inhibition is due to specific active-site binding rather than non-specific protein sequestration.

-

Pre-Incubation: Incubate 10 nM recombinant human AKR1C3 with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 37°C.

-

Self-Validation Controls: Run indomethacin (1 µM) as a positive control and a no-enzyme well as a blank. The assay's Z'-factor must calculate to >0.6 before proceeding.

-

Reaction Initiation: Add 200 µM NADPH and 10 µM 9,10-phenanthrenequinone (PQ, fluorogenic substrate). Causality: NADPH is supplied at saturating concentrations to ensure pseudo-first-order kinetics, making the reaction rate strictly dependent on the inhibitor's affinity.

-

Detection: Monitor the decrease in NADPH fluorescence (Ex = 340 nm, Em = 460 nm) continuously for 10 minutes. Calculate IC₅₀ using a four-parameter logistic regression.

Figure 2: Self-validating experimental workflow for AKR1C3 inhibitor screening.

References

-

New product list _ Page 3597 _ ChemicalBook Source: ChemicalBook URL:[1]

-

Discovery and optimization of a covalent AKR1C3 inhibitor - PMC Source: National Institutes of Health (NIH) URL:[2]

-

Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target - IRIS Source: University of Modena and Reggio Emilia (UNIMO) URL:

-

8RB6: Structure of Aldo-Keto Reductase 1C3 (AKR1C3) in complex with an inhibitor M689 Source: RCSB Protein Data Bank URL:[3]

Sources

Methodological & Application

Application Note: Process Optimization for the Esterification of Sterically Hindered Biaryl Benzoic Acids

Executive Summary

This Application Note details optimized protocols for the esterification of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid . This substrate presents a classic process chemistry challenge: the ortho-methoxy group creates significant steric hindrance around the carbonyl carbon, rendering standard Fischer esterification (acid-catalyzed equilibrium) kinetically inefficient. Furthermore, the lipophilic biaryl tail (containing a trifluoromethyl group) dictates specific solubility requirements.

We present two validated methodologies:

-

Method A (The Scale-Up Standard): Acid Chloride Activation via Oxalyl Chloride. Best for gram-to-kilogram synthesis due to high atom economy and ease of purification.

-

Method B (The Library/Screening Standard): Base-Promoted Alkylation via Cesium Carbonate. Best for milligram-scale, medicinal chemistry libraries, or radioactive labeling (

/

Chemical Strategy & Mechanistic Insight

The "Ortho-Effect" Challenge

In standard Fischer esterification, a nucleophilic alcohol must attack the carbonyl carbon. An ortho-substituent (like the -OMe group at position 2) physically blocks this trajectory. Additionally, the electron-donating resonance of the methoxy group reduces the electrophilicity of the carbonyl carbon.

Solution: We must either increase the electrophilicity of the carbonyl (Method A) or bypass the carbonyl attack entirely by making the carboxylate the nucleophile (Method B).

Comparison of Methodologies

| Feature | Method A: Acid Chloride (Oxalyl Chloride) | Method B: Alkylation ( | Standard Fischer ( |

| Mechanism | Nucleophilic Acyl Substitution | Equilibrium Addition-Elimination | |

| Steric Sensitivity | Low (Activation overcomes sterics) | Very Low (Attack occurs at alkyl halide) | High (Likely to fail/stall) |

| Reaction Time | 2–4 Hours | 4–16 Hours | 24–48+ Hours |

| Byproducts | Gases ( | Inorganic Salts ( | Water (Requires removal) |

| Purification | Evaporation / Crystallization | Aqueous Wash / Filtration | Azeotropic Distillation |

| Scalability | High (Kg scale) | Low/Medium (Reagent cost) | High |

Visualizing the Decision Matrix

The following decision tree guides the chemist based on scale and available reagents.

Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and constraints.

Detailed Protocols

Protocol A: Acid Chloride Activation (Oxalyl Chloride)

Best for: Methyl, Ethyl, or Isopropyl esters; Scale >1g. Mechanism: The Vilsmeier-Haack type intermediate (formed from DMF and Oxalyl Chloride) converts the hindered acid into a highly reactive acid chloride.

Reagents

-

Substrate: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Desired Alcohol (MeOH, EtOH) (Excess)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Connect to a gas scrubber (NaOH trap) to neutralize evolved HCl/CO gases.

-

Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (approx. 5–10 mL per gram). The biaryl tail aids solubility in DCM.

-

Catalyst Addition: Add catalytic DMF (2–3 drops). Note: DMF is critical; without it, the reaction with oxalyl chloride is sluggish.

-

Activation: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

-

Observation: Vigorous gas evolution (

) will occur.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Checkpoint: The suspension should become a clear yellow solution, indicating acid chloride formation.

-

-

Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. This prevents HCl generation in the next step.

-

Esterification: Cool the acid chloride solution to 0°C. Add the alcohol (e.g., Methanol) in excess (3–5 equiv) mixed with a base scavenger like Triethylamine (1.5 equiv) or Pyridine.

-

Workup: Stir for 1 hour. Wash with 1M HCl (to remove amine salts), then Sat.

, then Brine. Dry over

Protocol B: Cesium Carbonate Promoted Alkylation

Best for: Complex alcohols, radioactive methylation (

Reagents

-

Substrate: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Electrophile: Alkyl Iodide (e.g., Iodomethane) (1.2 equiv)

Step-by-Step Procedure

-

Solubilization: Dissolve the carboxylic acid in DMF (5 mL/mmol).

-

Deprotonation: Add

. Stir at RT for 15 minutes. The mixture may look like a slurry. -

Alkylation: Add the Alkyl Iodide dropwise.

-

Safety: Alkyl iodides are alkylating agents; use in a fume hood.

-

-

Reaction: Stir at RT for 4–6 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting acid (baseline/low Rf) should disappear, replaced by a high Rf spot (Ester).

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with Water (to remove DMF and inorganic salts).

-

Wash 1x with Brine.

-

Concentrate in vacuo.[3]

-

-

Purification: Usually yields pure product. If necessary, flash chromatography on silica gel.

Process Visualization (Workflow)

Figure 2: Parallel workflows for the two recommended protocols.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete formation of Acid Chloride. | Ensure DMF is added. Check quality of Oxalyl Chloride (should be clear, not yellow/orange). |

| Hydrolysis back to Acid | Wet solvents during esterification step. | Use anhydrous DCM and Alcohol. Keep atmosphere inert ( |

| Incomplete Reaction (Method B) | Steric bulk of the alkyl halide (not the acid). | If using bulky alkyl groups (e.g., Isopropyl iodide), heat to 60°C. |

| Solubility Issues | Biaryl tail insolubility. | Switch from MeOH to DCM/MeOH mixtures. The |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Acyl Chloride formation).[4]

-

Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Salvatore, R. N., et al. (2001). Cesium Carbonate Promoted O-Alkylation of Acids. Tetrahedron Letters. (Describes the "Cesium Effect" for hindered acids).

-

ResearchGate. (2011). Improved Cs2CO3 Promoted O-Alkylation of Acids. Retrieved from [Link]

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8)

Introduction & Mechanistic Rationale

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid is a highly functionalized, sterically hindered biphenyl scaffold frequently utilized in the development of anti-inflammatory agents and URAT1 inhibitors [1]. The synthesis of this compound is typically achieved via Suzuki-Miyaura cross-coupling. Consequently, crude reaction mixtures often contain residual palladium catalyst, unreacted arylboronic acids, and highly lipophilic homocoupled biphenyl byproducts.

Purifying this specific molecule via recrystallization presents a unique physicochemical challenge. The crystallization is thermodynamically driven by the dimerization of the carboxylic acid headgroups via strong intermolecular hydrogen bonding. However, the bulky trifluoromethyl (–CF

To prevent the compound from separating as an amorphous syrup, the solvent system must be meticulously selected to balance the solvation of the hydrophobic core while allowing the carboxylic acid dimers to nucleate.

Physicochemical Profiling

Understanding the solute's properties is critical for rational solvent selection. The solubility of biphenylcarboxylic acids is highly dependent on the solvent's ability to either solvate the hydrophobic core or disrupt the carboxylic acid dimers[2].

Table 1: Physicochemical Properties & Solvation Profile

| Property | Value / Descriptor | Impact on Crystallization |

| Molecular Weight | 296.24 g/mol | Moderate size; requires sufficient solvent volume (4–6 vol) to prevent rapid supersaturation. |

| LogP (Estimated) | ~4.5 (Highly Lipophilic) | Drives high solubility in non-polar solvents (Toluene, DCM). Requires strong anti-solvents (Water, Heptane) to induce precipitation. |

| H-Bond Donors / Acceptors | 1 / 3 | Strong dimerization potential. Protic solvents (EtOH) will disrupt dimers, increasing solubility and altering crystal habit. |

| Structural Liabilities | Steric bulk from –CF | High risk of oiling out (LLPS) due to disrupted crystal lattice packing. Strict cooling gradients are mandatory. |

Solvent Selection & Causality

The selection of a recrystallization solvent must be dictated by the crude mixture's specific impurity profile. We have validated three orthogonal solvent systems for this scaffold:

-

System A: Toluene / Heptane (Non-Polar / Anti-Solvent)

-

Mechanism: Toluene effectively solvates the lipophilic biphenyl core at elevated temperatures (>80 °C) through

interactions but does not outcompete the strong –COOH hydrogen bonding. Heptane acts as a sharp anti-solvent. -

Causality: Ideal for clearing polar impurities, inorganic salts, and residual Palladium, which remain insoluble in hot toluene and can be removed via filtration.

-

-

System B: Ethanol / Water (Protic / Anti-Solvent)

-

Mechanism: Ethanol fully disrupts the carboxylic acid dimers, solvating the molecule as a monomer. The gradual addition of water increases the dielectric constant of the medium, driving the hydrophobic biphenyl core to aggregate via the hydrophobic effect.

-

Causality: Best for removing highly lipophilic homocoupled byproducts, which remain partially solvated in the ethanolic mother liquor even after water addition.

-

-

System C: Ethyl Acetate / Hexanes (Moderate Polarity Gradient)

-

Mechanism: Ethyl acetate offers balanced solubility, interacting with both the polar –COOH (via its ester oxygen) and the lipophilic core. Hexanes reduce the overall solubility to induce supersaturation.

-

Causality: A highly reliable system for the general purification of moderately pure (>85%) crude mixtures, yielding highly crystalline prisms.

-

Decision Matrix Workflow

Use the following decision tree to select the optimal recrystallization protocol based on your LC-MS or NMR impurity profiling.

Workflow for selecting the optimal recrystallization solvent based on crude impurity profiles.

Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific in-process controls (like cloud-point titrations and pre-heated filtrations), the protocols adapt to slight variations in crude purity [3].

Protocol A: Toluene / Heptane (Palladium & Polar Impurity Clearance)

-

Dissolution: Suspend 10.0 g of crude compound in 50 mL (5 volumes) of Toluene in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to 85–90 °C with active stirring until complete dissolution of the organic phase is achieved.

-

Causality: Toluene's high boiling point allows for maximal thermal kinetic energy to solvate the lipophilic core while leaving polar salts undissolved.

-

-

Hot Filtration (IPC): If the solution is dark or cloudy (indicating Pd black or inorganic salts), filter the hot solution rapidly through a pre-heated pad of Celite into a clean, pre-warmed flask.

-

Causality: Pre-heating the filtration apparatus prevents the compound from prematurely crystallizing within the filter matrix, which would drastically reduce yield.

-

-

Anti-Solvent Addition: Return the filtrate to heat (80 °C). Slowly add 50 mL (5 volumes) of Heptane dropwise over 15 minutes.

-

Causality: Dropwise addition prevents localized supersaturation. Rapid addition forces the compound outside its metastable zone width (MSZW), resulting in oiling out.

-

-

Cooling Trajectory: Cool the mixture to 20 °C at a strictly controlled rate of 0.5 °C/min. Seed crystals (10 mg) may be added at 60 °C if spontaneous nucleation has not occurred.

-

Isolation: Filter the resulting white crystalline solid under vacuum, wash with 20 mL of cold Heptane, and dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Ethanol / Water (Lipophilic Impurity Clearance)

-

Dissolution: Dissolve 10.0 g of crude compound in 40 mL (4 volumes) of absolute Ethanol at 70 °C.

-

Cloud-Point Titration (IPC): While maintaining the temperature at 70 °C, add deionized Water dropwise until the solution becomes faintly turbid (the cloud point). Immediately add just enough Ethanol (1–2 mL) to clear the turbidity.

-

Causality: This self-validating step establishes the exact saturation point regardless of the precise impurity load, ensuring controlled crystal growth rather than amorphous precipitation [4].

-

-

Crystallization: Remove from the heat source and allow the flask to cool ambiently to room temperature without agitation, then transfer to an ice bath (0–5 °C) for 2 hours.

-

Isolation: Filter, wash with a cold 1:1 EtOH:Water mixture (15 mL), and dry under vacuum to constant weight.

Protocol C: Ethyl Acetate / Hexanes (General Polish)

-

Dissolution: Dissolve 10.0 g of the compound in 30 mL (3 volumes) of Ethyl Acetate at 65 °C.

-

Gradient Addition: Remove from heat and immediately add 60 mL (6 volumes) of Hexanes in a steady stream while stirring vigorously.

-

Maturation: Allow the mixture to stand at room temperature for 4 hours. The balanced polarity gradient will yield highly pure, dense prismatic crystals. Filter and wash with cold Hexanes.

Quantitative Data & Performance

The following table summarizes the expected performance of each solvent system when applied to a standard Suzuki-Miyaura crude mixture (baseline purity ~80%).

Table 2: Solvent System Performance Comparison

| Solvent System | Target Impurity Cleared | Typical Recovery Yield | Final Purity (HPLC) | Observed Crystal Habit |

| Toluene / Heptane | Palladium, Salts, Polar organics | 78 – 85% | >99.0% | Dense Needles |

| Ethanol / Water | Homocoupled biphenyls, Non-polar organics | 82 – 88% | >98.5% | Fine Plates |

| EtOAc / Hexanes | General mixed impurities | 75 – 80% | >99.0% | Prisms |

References

-

Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem Knowledge Base.

-

Journal of Chemical & Engineering Data. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications.

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

-

Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists (2nd Edition). Academic Press.

Application Note: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid as a Privileged Biaryl Intermediate in Drug Discovery

Structural Rationale & Medicinal Chemistry Implications

In modern drug discovery, the strategic design of molecular scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS: 1237070-10-8) [1] is a highly functionalized biaryl building block that exemplifies these principles. Its architecture is specifically engineered to address common liabilities in small-molecule therapeutics.

The Biaryl Core and Conformational Pre-organization

The biaryl axis is a ubiquitous motif in FDA-approved drugs. In this intermediate, the biaryl bond connects a 2-methoxybenzoic acid moiety to a 2-trifluoromethylphenyl ring. The presence of the bulky ortho-trifluoromethyl group (van der Waals radius ~2.7 Å) induces significant steric hindrance against the adjacent aryl protons. This steric clash restricts free rotation around the C(sp2)-C(sp2) biaryl bond, forcing the two aromatic rings into a non-planar, twisted dihedral conformation[2]. This conformational pre-organization is highly prized in medicinal chemistry; it minimizes the entropic penalty upon binding to target proteins, allowing the molecule to precisely slot into deep, narrow hydrophobic pockets (e.g., kinase hinge regions or nuclear receptor ligand-binding domains).

The Role of the Trifluoromethyl (-CF3) Group

The incorporation of fluorine is a cornerstone of contemporary lead optimization[3]. The -CF3 group in this intermediate serves three distinct functions:

-

Metabolic Shielding: By occupying the ortho position, it blocks cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation) at a highly susceptible site[4].

-

Lipophilicity Enhancement: The highly lipophilic nature of the -CF3 group increases the overall partition coefficient (LogP) of downstream derivatives, driving enhanced cell membrane permeability and blood-brain barrier (BBB) penetration.

-

Multipolar Interactions: The strongly electronegative fluorine atoms can engage in orthogonal multipolar interactions with protein amide backbones, significantly boosting target binding affinity.

The Methoxy and Carboxylic Acid Handles

The methoxy (-OCH3) group acts as a localized hydrogen-bond acceptor while simultaneously modulating the electron density of the benzoic acid ring. The carboxylic acid (-COOH) serves as a versatile, late-stage synthetic handle. It can be rapidly diversified into amides, esters, or reduced to an alcohol, allowing medicinal chemists to efficiently scan chemical space during Structure-Activity Relationship (SAR) campaigns.

Synthesis Strategies & Quality Control

Synthesizing sterically encumbered, ortho-substituted biaryls requires a highly optimized catalytic approach. Standard Suzuki-Miyaura conditions (e.g., using

To overcome this, the synthesis of this intermediate relies on dialkylbiaryl phosphine ligands (such as SPhos or XPhos)[5]. These electron-rich, sterically demanding ligands accelerate the oxidative addition of the aryl halide and, crucially, force the palladium center into a geometry that dramatically accelerates reductive elimination, even in the presence of the ortho-CF3 group.

Quantitative Data & Physicochemical Properties

| Parameter | Value / Description | Analytical Method / Rationale |

| CAS Number | 1237070-10-8 | Standard Registry[1] |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |

| Molecular Weight | 296.24 g/mol | - |

| Physical State | Solid (Powder) | Visual Inspection |

| Predicted Boiling Point | 398.1 ± 42.0 °C | Computational Prediction[1] |

| Typical Purity | HPLC (UV at 254 nm) | |

| Storage Conditions | Cool, dry, well-sealed | Prevent ambient moisture degradation |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that process chemists can verify the integrity of the reaction at critical checkpoints.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid from 4-bromo-2-methoxybenzoic acid.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-methoxybenzoic acid (1.0 equiv), (2-(trifluoromethyl)phenyl)boronic acid (1.5 equiv), and

(3.0 equiv).-

Causality:

is selected as it provides sufficient basicity to form the reactive boronate complex without causing hydrolytic degradation of the starting materials.

-

-

Catalyst Addition: Add

(5 mol%) and SPhos (10 mol%).-

Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric

species required for sterically hindered substrates[5].

-

-

Solvent & Degassing: Add a solvent mixture of Toluene/

(10:1, 0.2 M). Degas the suspension via three freeze-pump-thaw cycles, then backfill with ultra-pure Argon.-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the Pd(0) catalyst.

-

-

Reaction Execution: Heat the mixture to 95 °C for 16 hours under vigorous stirring.

-

Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting bromide (

) should be completely consumed, replaced by a highly UV-active product spot ( -

Workup & Isolation: Cool to room temperature. Dilute with EtOAc and water. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

-

Causality: Acidification protonates the carboxylate, driving the highly lipophilic product into the organic phase.

-

-

Purification: Extract with EtOAc (

), wash with brine, dry over

Protocol 2: Downstream HATU-Mediated Amide Coupling

Objective: Utilize the intermediate for late-stage diversification into targeted therapeutics.

-